molecular formula C20H17N3O2 B2591677 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034518-89-1

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2591677
CAS RN: 2034518-89-1
M. Wt: 331.375
InChI Key: BDQZYYNWMAXMEW-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found use in many synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .


Synthesis Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have sparked interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of polysubstituted pyridine derivatives, including structures similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, have been explored for their potential agricultural bioactivity. Compounds with furan and pyridine moieties have shown certain fungicidal and herbicidal activities. This highlights the compound's relevance in agricultural chemistry, providing a basis for the development of new agricultural chemicals with improved bioactivity profiles (Li Zheng & W. Su, 2005).

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the target compound, has identified several derivatives with significant antiallergic properties. The exploration of various substituents on the indole and pyridine rings led to compounds with potent activity against histamine release and interleukin production, suggesting potential for therapeutic applications in allergy treatment. One such compound demonstrated remarkable potency in vivo, suggesting the therapeutic potential of these derivatives (Cecilia Menciu et al., 1999).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds featuring furan, thiophene, and pyrrole moieties linked to acetamide derivatives showcases the versatility of these frameworks in organic synthesis. Such methods emphasize the role of these compounds in facilitating the synthesis of a wide range of heterocyclic compounds, which can have extensive applications in medicinal chemistry and material science (R. Raju et al., 2022).

Chemical Reactivity and Derivative Formation

The study of the reactivity of furan-2-yl-containing compounds has led to the creation of novel heteroaromatic products. This research has broad implications for the design and synthesis of new molecules with potential applications in drug development, showcasing the utility of furan derivatives in creating complex chemical entities (M. M. El’chaninov et al., 2014).

Decarboxylative Rearrangements

Investigations into the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives have provided insights into the generation of 2,3-disubstituted heteroaromatic products. This chemical transformation is crucial for the synthesis of structurally diverse molecules, further expanding the scope of furan derivatives in synthetic organic chemistry (D. Craig et al., 2005).

Mechanism of Action

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZYYNWMAXMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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